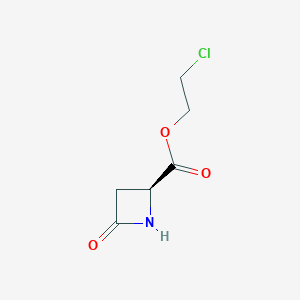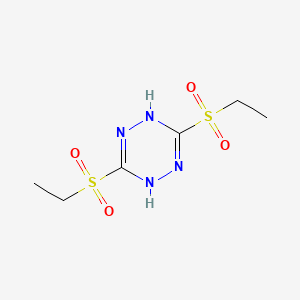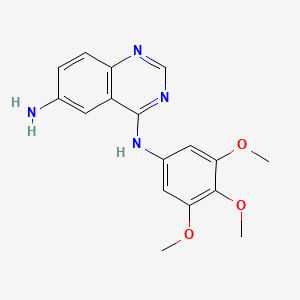
4,6-Quinazolinediamine, N-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties . The compound features a quinazoline core substituted with a 3,4,5-trimethoxyphenyl group, which enhances its biological activity.
Vorbereitungsmethoden
The synthesis of N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide.
Substitution with Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE can be compared with other quinazoline derivatives:
N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: This compound also exhibits anticancer activity but has different substituents that may affect its biological activity.
N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine: This derivative has vasodilatory effects and is used in cardiovascular research.
The uniqueness of N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
899830-01-4 |
|---|---|
Molekularformel |
C17H18N4O3 |
Molekulargewicht |
326.35 g/mol |
IUPAC-Name |
4-N-(3,4,5-trimethoxyphenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C17H18N4O3/c1-22-14-7-11(8-15(23-2)16(14)24-3)21-17-12-6-10(18)4-5-13(12)19-9-20-17/h4-9H,18H2,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
NXOLMAVXDWVUEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)

![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)
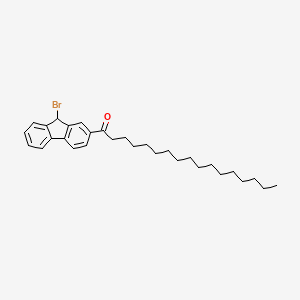
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
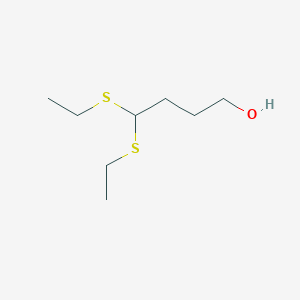
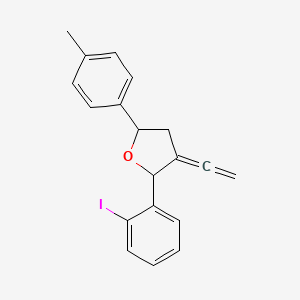
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)

